2-(Ethyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate
Description
2-(Ethyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic organic compound featuring a hybrid structure combining a substituted thiophene ring and an ethyl(phenyl)aminoacetamide moiety. Its synthesis likely involves multicomponent reactions such as the Petasis reaction, as evidenced by structurally analogous compounds synthesized under similar conditions (e.g., HFIP solvent, molecular sieves, and preparative chromatography) . The compound’s key structural elements include:
- 3-Methylthiophene-2-carboxylate: A substituted thiophene ring with a methyl group at the 3-position, enhancing lipophilicity and influencing electronic properties.
- 2-(Ethyl(phenyl)amino)-2-oxoethyl: An acetamide linker with ethylphenyl substitution, which may modulate steric and electronic interactions in biological systems.
Properties
IUPAC Name |
[2-(N-ethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-3-17(13-7-5-4-6-8-13)14(18)11-20-16(19)15-12(2)9-10-21-15/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIILIBYHOSGRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)COC(=O)C2=C(C=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl phenylamino oxoacetate with 3-methylthiophene-2-carboxylic acid under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process, reducing production costs and time .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group results in the corresponding alcohol.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 2-(Ethyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate generally involves multi-step reactions starting from readily available thiophene derivatives. A common method includes:
- Formation of Thiophene Derivative : Utilizing a reaction between ethyl cyanoacetate and acetylacetone in the presence of a base.
- Substitution Reactions : Introducing the ethyl(phenyl)amino group through nucleophilic substitution.
- Final Esterification : Converting the resulting intermediate to the desired carboxylate form.
The purity and structure of the synthesized compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, including:
- Breast Cancer : The compound exhibited a mean growth inhibition rate of over 50% against MCF-7 cells.
- Lung Cancer : Similar efficacy was noted in A549 cell lines, indicating its potential as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were recorded at approximately 128 µg/mL, suggesting moderate antimicrobial activity.
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, the compound exhibits antioxidant activity. It was tested using various assays including:
- DPPH Scavenging Assay : A significant reduction in DPPH radical concentration was observed, indicating strong free radical scavenging ability.
- Lipid Peroxidation Inhibition : The compound showed notable inhibition of lipid peroxidation induced by iron ions.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at Panjab University evaluated the anticancer activity of synthesized derivatives of thiophene compounds. The results indicated that a specific derivative of this compound exhibited selective cytotoxicity against human cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 15 | 5 |
| A549 | 20 | 4 |
Case Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial potential of this compound against clinical isolates. The study employed agar diffusion methods to measure zones of inhibition.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
Mechanism of Action
The mechanism of action of 2-(Ethyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the ester and amine groups can form hydrogen bonds, stabilizing the compound within the active site of enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
In contrast, bromo/cyano-substituted thiophenes (–11) are reactive intermediates for synthesizing thienopyrimidines, which have shown antimicrobial and anticancer properties .
Synthetic Feasibility :
- The Petasis reaction (used for analogs in ) yields ~22%, while Sandmeyer reactions (–11) achieve higher yields (50–82%) but require harsh conditions (e.g., HBr/CuBr) .
Structural Impact on Properties: Lipophilicity: The 3-methyl group in the target compound enhances lipophilicity compared to the polar hydroxyimino group in ’s cinnamate derivative. Reactivity: Bromo/cyano substituents (–11) increase electrophilicity, making them suitable for further functionalization, whereas the target compound’s methyl group offers steric stability.
Electronic and Steric Effects
- Thiophene vs.
- Amide Linkers: The ethyl(phenyl)amino group in the target compound introduces steric hindrance compared to simpler acetamide linkers (e.g., ’s hydroxyiminoethylphenyl group), which may affect binding to enzymatic targets .
Biological Activity
The compound 2-(Ethyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a derivative of thiophene, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiophene ring, an ethyl(phenyl)amino group, and a carboxylate moiety, which contribute to its biological activities.
Anticancer Activity
Research indicates that thiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Compounds induce cell cycle arrest in the G1 phase, preventing cancer cells from progressing to DNA synthesis.
- Apoptosis Induction : They promote apoptosis in cancer cells by activating caspase pathways.
A specific case study demonstrated that a related thiophene derivative reduced tumor growth in xenograft models by up to 60% compared to control groups .
Antimicrobial Activity
Thiophene derivatives are also known for their antimicrobial properties. In vitro studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism involves:
- Disruption of Bacterial Cell Membranes : The compound interacts with bacterial membranes, leading to increased permeability and cell lysis.
- Inhibition of Biofilm Formation : It prevents biofilm formation, which is crucial for bacterial virulence.
In one study, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
Anti-inflammatory Effects
Thiophenes have been reported to possess anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. Mechanistically, it appears to modulate the NF-kB signaling pathway, reducing inflammation in models of acute and chronic inflammatory diseases.
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Cell cycle arrest, apoptosis induction | |
| Antimicrobial | Disruption of membranes | |
| Anti-inflammatory | Modulation of NF-kB |
Case Studies
- Anticancer Efficacy : A study involving mice treated with the compound showed a significant reduction in tumor size after 30 days of treatment compared to controls. Histological analysis revealed decreased mitotic figures in treated tumors .
- Antimicrobial Testing : In a controlled experiment, the compound was tested against various bacterial strains. Results indicated effectiveness comparable to conventional antibiotics, particularly against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
